![molecular formula C18H15N3OS B2470342 N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 670270-85-6](/img/structure/B2470342.png)
N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine” belongs to a class of organic compounds known as pyrimidines and derivatives. These are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, derived from pyridine by replacing a CH group by nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a phenyl ring, and a furan ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrimidine derivatives can participate in a variety of reactions, including condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives are typically solid at room temperature . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidin-4-amine, has been extensively studied. Researchers have developed methodologies for synthesizing these compounds, which are valuable for creating novel molecules with potential therapeutic applications. For instance, efficient and library-friendly synthesis of furo- and thieno[2,3-d] pyrimidin-4-amine derivatives via microwave irradiation has been reported, demonstrating the advancement in synthetic techniques for these heterocycles (Han et al., 2010).
Biological Activities
The biological activities of thieno[2,3-d]pyrimidin-4-amine derivatives have been a significant area of research. Compounds in this class have demonstrated various biological effects, including antitumor, antimicrobial, and antifungal activities. For example, certain derivatives have shown potent microtubule depolymerizing activities and effectiveness against multidrug-resistant cancer cells, highlighting their potential as novel cancer therapeutics (Devambatla et al., 2016).
Antioxidant Properties
The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has also been investigated, revealing that some compounds exhibit significant radical scavenging abilities. This suggests potential applications in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Quantum Chemical Characterization
Quantum chemical methods have been applied to characterize hydrogen bonding sites in pyrimidine compounds, providing insights into their molecular interactions and stability. Such studies are crucial for understanding the chemical behavior and potential reactivity of these molecules (Traoré et al., 2017).
Antiprotozoal Agents
Research into the antiprotozoal properties of related heterocyclic compounds has led to the synthesis of novel agents with potent activity against various protozoan pathogens. This opens up new avenues for the development of treatments for diseases caused by protozoan infections (Ismail et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis and CDK2/cyclin A2 , which are critical in the progression of tuberculosis and cancer, respectively.
Mode of Action
It is suggested that similar compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
Similar compounds have been found to alter cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and molecular weight less than 400, which are factors that contribute to maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant in vitro activity against the gfp reporter strain of mycobacterium tuberculosis and have displayed potent dual activity against examined cell lines and CDK2 .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-20-17(19-11-14-8-5-9-22-14)15-10-16(23-18(15)21-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDRPVQOKYVHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
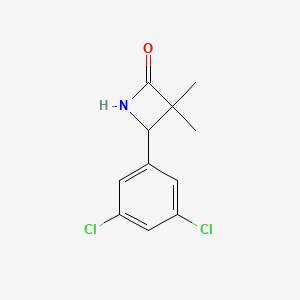
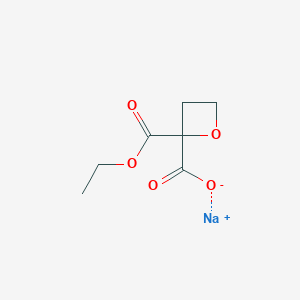
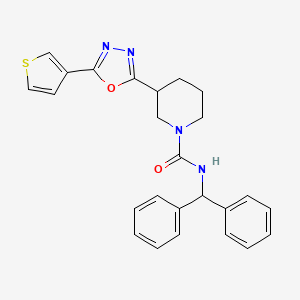
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
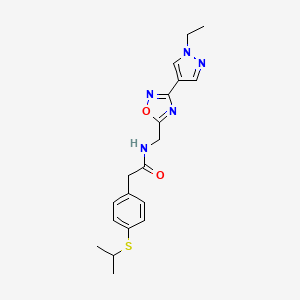
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)
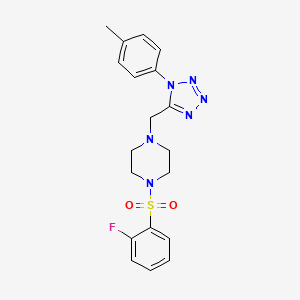
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)
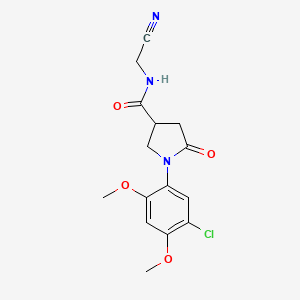
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
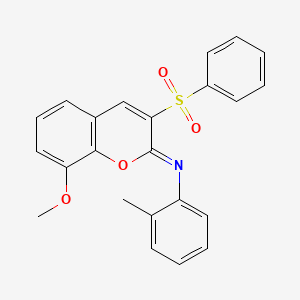
![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
